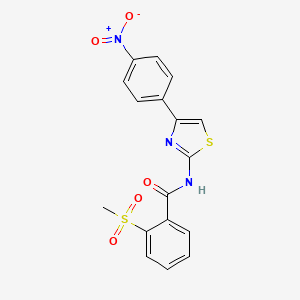

2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Description

2-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-nitrophenyl group at the 4-position and a methylsulfonyl group on the benzamide moiety. Its synthesis typically involves cyclization and electrophilic substitution reactions, as demonstrated in related thiazol-2-amine derivatives .

Properties

IUPAC Name |

2-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-27(24,25)15-5-3-2-4-13(15)16(21)19-17-18-14(10-26-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQNNYNJIXHDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then functionalized with a nitrophenyl group

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: Various substitution reactions can occur, especially on the benzamide and thiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Halogenating agents and nucleophiles are frequently employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the thiazole ring can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Sulfonyl Groups

The methylsulfonyl substituent in the target compound distinguishes it from analogs with ethylsulfonyl, diethylsulfamoyl, or benzenesulfonyl groups. For example:

- Yield: 33% .

- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Features a bulkier diethylsulfamoyl group, which may alter solubility and steric interactions .

- 4-(Methyl(phenyl)sulfamoyl)-N-(1,3-thiazol-2-yl)benzamide : Incorporates an N-methyl-N-phenylsulfamoyl group, introducing aromatic interactions but increasing molecular weight .

Key Insight : Methylsulfonyl groups generally improve metabolic stability compared to ethyl or aryl sulfonyl derivatives, as smaller substituents reduce steric hindrance in enzymatic environments .

Thiazolyl Substituents

The 4-nitrophenyl group on the thiazole ring is critical for electronic and steric effects. Comparisons include:

- N-(4-(Pyridin-3-yl)thiazol-2-yl) Derivatives (e.g., 4d–4i): These compounds, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d), replace the nitro group with pyridinyl or morpholinomethyl groups, enhancing hydrogen-bonding capacity but reducing nitro-related redox activity .

- GSK1570606A : A thiazol-2-yl acetamide with a 4-fluorophenyl group, showing selectivity for kinase targets due to fluorine’s electronegativity .

Key Insight : The 4-nitrophenyl group’s strong electron-withdrawing nature may enhance binding to enzymes with polar active sites, but it could also increase cytotoxicity risks compared to halogen or heteroaryl substituents .

Benzamide Backbone Modifications

Variations in the benzamide scaffold significantly impact physicochemical properties:

- Nitazoxanide : A nitro-thiazolyl benzamide with proven antiparasitic activity. Unlike the target compound, it lacks a sulfonyl group but shares the nitro-thiazole motif, highlighting the pharmacological importance of this moiety .

- 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) : Replaces the thiazole ring with a benzoxazole system, reducing planarity and altering binding kinetics .

Key Insight : The benzamide core’s rigidity and substituent positioning (e.g., para vs. meta nitro groups) dictate solubility and target selectivity. For instance, meta-substituted analogs like 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide exhibit distinct electronic profiles compared to para-nitro derivatives .

Pharmacological Potential

- GSK920684A : A pyridinyl-thiazolyl acetamide with demonstrated kinase inhibition, suggesting that the thiazole ring and sulfonyl groups are key pharmacophores .

- CDD-823953 : A nitro-phenylbenzamide derivative active against Mycobacterium tuberculosis, underscoring the nitro group’s role in targeting bacterial enzymes .

- Triazole Derivatives (7–9) : Sulfonyl-containing triazoles exhibit tautomerism-dependent activity, implying that the target compound’s stability in different tautomeric forms could influence efficacy .

Key Insight : The combination of methylsulfonyl and 4-nitrophenyl groups may synergize to enhance both enzyme inhibition and cellular uptake, though toxicity profiles require further study.

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.